ent-Eletriptan-d3 is synthesized from eletriptan through methods that incorporate deuterium atoms into the molecular structure. It is commercially available from various chemical suppliers and is often used in research settings to study the pharmacokinetics and pharmacodynamics of triptan medications.
ent-Eletriptan-d3 falls under the classification of serotonin receptor agonists and specifically belongs to the category of triptans, which are commonly prescribed for migraine relief. The compound is categorized as a deuterated compound, which is significant for its applications in analytical chemistry and pharmacology.
The synthesis of ent-Eletriptan-d3 involves several key steps that typically include:
The synthetic route may involve specific conditions such as temperature control and reaction time optimization to maximize yield while minimizing impurities. For instance, using deuterated solvents can help facilitate the incorporation of deuterium into the final product effectively .
The molecular formula of ent-Eletriptan-d3 is , indicating that it contains three deuterium atoms, which replace hydrogen atoms in the original eletriptan structure.
ent-Eletriptan-d3 undergoes similar chemical reactions as eletriptan but exhibits altered kinetics due to the presence of deuterium. Key reactions include:
Research indicates that the introduction of deuterium can lead to slower metabolic rates compared to non-deuterated counterparts, allowing for prolonged action in biological systems .
The mechanism of action of ent-Eletriptan-d3 involves:
Studies show that triptans like ent-Eletriptan-d3 exhibit rapid onset of action, with peak plasma concentrations typically reached within 1-2 hours post-administration .
Relevant data indicates that ent-Eletriptan-d3 maintains chemical properties conducive for use in both laboratory settings and clinical research applications .
ent-Eletriptan-d3 serves multiple scientific purposes:
ent-Eletriptan-d3 is a deuterium-labeled stereoisomer of the migraine therapeutic eletriptan, specifically designed for advanced pharmacological and metabolic research. This isotopologue incorporates three deuterium atoms at the N-methyl group of the pyrrolidine ring and features the enantiomeric (S)-configuration at the critical chiral center, distinguishing it from therapeutically used (R)-eletriptan [6] [7]. Its molecular structure (C₂₂H₂₃D₃N₂O₂S) combines isotopic labeling with stereochemical specificity, making it an indispensable tool for investigating metabolic pathways, enzyme kinetics, and the biochemical consequences of chirality in triptan pharmacology [5] [6]. The compound exemplifies the strategic application of deuterium in drug design and mechanistic studies, particularly for compounds metabolized via oxidative pathways.
The molecular structure of ent-Eletriptan-d3 (CAS#: 1217698-26-4) consists of a 5-[2-(benzenesulfonyl)ethyl]-1H-indole scaffold linked to a deuterated N-methylpyrrolidine moiety. Crucially, the pyrrolidine ring exhibits the (S)-configuration at the 2-position, making it the enantiomer of therapeutically active (R)-eletriptan [7] [8]. Isotopic labeling involves the substitution of three hydrogen atoms with deuterium at the N-methyl group (-N-CD₃), confirmed by a molecular weight of 385.54 g/mol (compared to 382.52 g/mol for non-deuterated eletriptan) [6] [8]. This deuteration pattern is strategically positioned to influence the metabolic N-demethylation pathway mediated by cytochrome P450 enzymes. The compound's lipophilicity (LogP ≈ 4.84) remains comparable to unlabeled eletriptan, ensuring similar membrane permeation and target engagement properties [5] [8]. X-ray crystallography or advanced NMR studies would confirm the (S)-configuration and precise deuterium placement, though this structural data is inferred from synthetic analogs and parent compound characterization [6] [8].
Table 1: Structural Characteristics of ent-Eletriptan-d3 and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
ent-Eletriptan-d3 | 1217698-26-4 | C₂₂H₂₃D₃N₂O₂S | 385.54 | (S)-pyrrolidine configuration; N-CD₃ deuteration |
Eletriptan (Relpax®) | 143322-58-1 | C₂₂H₂₆N₂O₂S | 382.52 | (R)-pyrrolidine configuration; N-CH₃ |
ent-Eletriptan | 1252673-29-2 | C₂₂H₂₆N₂O₂S | 382.52 | (S)-pyrrolidine configuration; N-CH₃ |
Eletriptan-d3 | 1287040-94-1 | C₂₂H₂₃D₃N₂O₂S | 385.54 | (R)-pyrrolidine configuration; N-CD₃ deuteration |
N-Desmethyl Eletriptan | 153525-55-4 | C₂₁H₂₄N₂O₂S | 368.50 | (R)-pyrrolidine configuration; secondary amine (NH) |
Deuterium incorporation, particularly at metabolically vulnerable sites like alkyl groups, leverages the Deuterium Kinetic Isotope Effect (DKIE) to modulate drug metabolism. The stronger carbon-deuterium bond (C-D; ~465 kJ/mol) compared to carbon-hydrogen bond (C-H; ~410 kJ/mol) requires higher activation energy for cleavage, potentially slowing oxidative metabolic reactions such as N-demethylation [3] [5]. In vitro studies with deuterated analogs like eletriptan-d3 demonstrate reduced intrinsic clearance (CLint) in hepatic microsomes. For instance, compounds with N-trideuteromethyl groups often exhibit 30-70% lower CLint values compared to their protiated counterparts due to attenuated CYP3A4-mediated demethylation [3] [5]. This metabolic retardation translates to enhanced systemic exposure (increased AUC) and extended elimination half-life in vivo, as observed in rat models for structurally similar deuterated drugs like d3-enzalutamide (102% higher AUC) [3].
Deuterated isotopologues serve as critical metabolic probes and internal standards in mass spectrometry. ent-Eletriptan-d3's stable isotope signature provides a +3 Da mass shift, enabling unambiguous differentiation from endogenous compounds and non-deuterated analytes in LC-MS/MS assays. This allows precise quantification of eletriptan and its metabolites in complex biological matrices (e.g., plasma, cerebrospinal fluid) during pharmacokinetic studies [5] [6]. Furthermore, comparing the pharmacokinetics of ent-Eletriptan-d3 (S-configuration) with Eletriptan-d3 (R-configuration) isolates the impact of chirality on absorption and metabolism, independent of isotopic effects.
Table 2: Pharmacological Research Applications of Deuterated Eletriptan Analogs
Application | Mechanistic Basis | Research Utility | Example Outcome (Related Compounds) |
---|---|---|---|
Metabolic Rate Modulation | DKIE slows CYP3A4-mediated N-demethylation (rate-limiting step) | Prolonged half-life; Enhanced bioavailability; Reduced metabolite load | d3-Enzalutamide: 49.7% lower CLint in rat microsomes [3] |
Mass Spectrometric Tracers | +3 Da mass shift enables chromatographic resolution from protiated species | Quantitative bioanalysis; Metabolite profiling; Absolute bioavailability studies | Enables simultaneous quantification of parent drug and N-desmethyl metabolite [6] |
Chirality-Isotope Decoupling | Pairing enantiomeric structure ((S)-config) with deuteration | Isolates stereochemical vs. isotopic contributions to pharmacokinetics | Distinguishes metabolic differences between (R)- and (S)-eletriptan [6] [7] |
Metabolic Pathway Elucidation | Altered metabolite ratios (M2/M1) due to DKIE at N-methyl site | Identifies rate-limiting steps; Reveals alternative metabolic routes | Confirms "parent→M2→M1" as primary pathway in eletriptan [3] [5] |
The (S)-configuration of ent-Eletriptan-d3 provides critical insights into the stereoselectivity of serotonin receptor binding and metabolism. Eletriptan's therapeutic activity resides predominantly in the (R)-enantiomer, which exhibits high affinity for 5-HT1B (Ki = 0.92 nM) and 5-HT1D receptors (Ki = 3.14 nM) [5] [8]. ent-Eletriptan-d3, with its inverted stereochemistry, serves as a pharmacological control to investigate enantiomer-specific receptor activation, G-protein coupling, and functional responses (e.g., vasoconstriction, neuropeptide release inhibition) in transfected cell systems or isolated vessels [7] [8]. Comparative studies using the deuterated enantiomer pair (ent-Eletriptan-d3 vs. Eletriptan-d3) can dissect whether chiral recognition at serotonin receptors influences the kinetics of action or signaling bias.
Metabolically, ent-Eletriptan-d3 enables detailed mapping of CYP3A4-mediated demethylation kinetics and its dependence on stereochemistry. In vitro studies demonstrate that eletriptan undergoes extensive hepatic metabolism (>90%) via CYP3A4, producing active N-desmethyl (M2) and inactive carboxylic acid (M1) metabolites [1] [5]. The deuteration at the N-methyl group in ent-Eletriptan-d3 allows researchers to:
Furthermore, ent-Eletriptan-d3 facilitates studies on blood-brain barrier penetration and central pharmacokinetics using its mass spectrometric signature. Since migraine involves trigeminovascular activation and central sensitization [1] [8], understanding whether the inactive (S)-enantiomer accumulates differently in the CNS compared to the active (R)-enantiomer could reveal transporter-mediated stereoselectivity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: